molecular formula C21H21NO4 B584478 RCS-4 N-(5-carboxypentyl) metabolite CAS No. 1427521-39-8

RCS-4 N-(5-carboxypentyl) metabolite

Cat. No. B584478
CAS RN: 1427521-39-8
M. Wt: 351.4
InChI Key: CJXFWFGLGOBGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCS-4 N-(5-carboxypentyl) metabolite is an expected metabolite of RCS-4 . It is structurally similar to JWH 018 . Like JWH 018, RCS-4 has been detected in herbal products . Carboxylation of the N-alkyl chain of JWH 018 occurs during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .


Synthesis Analysis

The synthesis of RCS-4 N-(5-carboxypentyl) metabolite involves carboxylation of the N-alkyl chain of JWH 018 during in vivo metabolism . This results in a 5-carboxypentyl metabolite that is detectable in the urine .


Molecular Structure Analysis

The molecular formula of RCS-4 N-(5-carboxypentyl) metabolite is C21H21NO4 . Its formal name is 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid . The InChi Code is InChI=1S/C21H21NO4/c1-26-16-11-9-15 (10-12-16)21 (25)18-14-22 (13-5-4-8-20 (23)24)19-7-3-2-6-17 (18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3, (H,23,24) .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of RCS-4 N-(5-carboxypentyl) metabolite is the carboxylation of the N-alkyl chain of JWH 018 . This reaction occurs during in vivo metabolism .


Physical And Chemical Properties Analysis

RCS-4 N-(5-carboxypentyl) metabolite is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) . It has a λmax of 213, 263, 320 nm .

Scientific Research Applications

Forensic Toxicology

RCS-4 N-(5-carboxypentyl) metabolite: is a significant compound in the field of forensic toxicology. It is an analytical reference standard used to identify the presence of RCS-4, a synthetic cannabinoid, in biological samples . This metabolite is detectable in urine, which is crucial for post-consumption analysis of RCS-4, especially since the parent compound may not be present .

Drug Abuse Monitoring

The metabolite plays a vital role in monitoring drug abuse. It is used to track the consumption of synthetic cannabinoids, which are often included in herbal products . The ability to detect such metabolites helps authorities and medical professionals understand patterns of abuse and potentially prevent drug-related incidents.

Pharmacokinetics Studies

In pharmacokinetics, RCS-4 N-(5-carboxypentyl) metabolite is essential for understanding the metabolism of synthetic cannabinoids. Studies involving this metabolite can reveal how RCS-4 is processed in the body and how it is excreted, which is fundamental for drug design and safety assessments .

Mass Spectrometry Application

This metabolite is commonly used in mass spectrometry as a standard to develop accurate methods for detecting synthetic cannabinoids in various matrices . Its well-characterized structure and properties, such as solubility and spectral data, make it an ideal candidate for this application.

Chemical Research

In chemical research, RCS-4 N-(5-carboxypentyl) metabolite serves as a model compound to study the chemical behavior of synthetic cannabinoids. Researchers can investigate its reactivity, stability, and interactions with other substances, which is valuable for developing new materials and chemicals .

Mechanism of Action

RCS-4 N-(5-carboxypentyl) metabolite is a synthetic cannabinoid . Synthetic cannabinoids interact with the same brain receptors as THC (the active drug present in marijuana) and have been demonstrated to produce similar effects .

Safety and Hazards

As a synthetic cannabinoid, RCS-4 N-(5-carboxypentyl) metabolite is not intended for human or veterinary use . It is primarily used for research purposes .

properties

IUPAC Name

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXFWFGLGOBGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018152
Record name 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RCS-4 N-(5-carboxypentyl) metabolite

CAS RN

1427521-39-8
Record name 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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